molecular formula C5H11NO4S B196724 Acamprosate CAS No. 77337-76-9

Acamprosate

カタログ番号: B196724
CAS番号: 77337-76-9
分子量: 181.21 g/mol
InChIキー: AFCGFAGUEYAMAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acamprosate (calcium acetylhomotaurinate) is a synthetic compound approved for the maintenance of abstinence in alcohol-dependent individuals. Its mechanism of action involves modulation of glutamatergic neurotransmission, particularly through interactions with N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) . This compound mitigates alcohol withdrawal-induced neuroexcitation by restoring glutamate homeostasis, reducing craving, and preventing relapse .

Clinical trials demonstrate that this compound significantly improves abstinence rates compared to placebo, with a pooled relative benefit of 1.47 (95% CI: 1.29–1.69) at six months .

準備方法

合成経路と反応条件

アカンプロセートの調製は、一般的に3段階のプロセスで実施されます。一般的な方法の1つには、N,N-ジメチルホルムアミド溶液中で1,3-プロパンスルトンをアセトアミドカリウムで求核的に開環し、続いて制御されたpHで塩化カルシウムを用いてin situカチオン交換を行うことが含まれます。 最終生成物であるアカンプロセートカルシウムは、95%を超える純度の市販の結晶形で得られます .

別の方法には、酢酸無水物、酢酸カルシウム、ホモタウリンを反応させる方法があります。 反応生成物を洗浄して結晶化することにより、アカンプロセートカルシウムが得られます .

化学反応解析

反応の種類

アカンプロセートは、以下を含むさまざまな化学反応を起こします。

    求核置換反応: 1,3-プロパンスルトンの求核的開環。

    アセチル化: ホモタウリンと酢酸無水物の反応。

一般的な試薬と条件

    アセトアミドカリウム: 1,3-プロパンスルトンの求核的開環に使用されます。

    塩化カルシウム: in situカチオン交換に使用されます。

    酢酸無水物: ホモタウリンのアセチル化に使用されます。

生成される主な生成物

    アカンプロセートカルシウム: 上記反応から生成される主な生成物です。

化学反応の分析

Types of Reactions

Acamprosate undergoes various chemical reactions, including:

    Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.

    Acetylation: The reaction of homotaurine with acetic anhydride.

Common Reagents and Conditions

    Potassium acetamide: Used in the nucleophilic opening of 1,3-propanesultone.

    Calcium chloride: Used for in situ cation exchange.

    Acetic anhydride: Used for acetylation of homotaurine.

Major Products Formed

    Calcium this compound: The primary product formed from the reactions mentioned above.

科学的研究の応用

Alcohol Dependence Treatment

Acamprosate is primarily used to support abstinence in individuals recovering from alcohol dependence. It was first approved in Europe in 1989 and later in the United States in 2004. Its effectiveness is enhanced when combined with psychosocial interventions .

Key Findings:

  • A meta-analysis of 24 randomized controlled trials indicated that this compound significantly reduces the risk of relapse, with a relative risk reduction of 14% compared to placebo .
  • This compound has been shown to reduce cravings without affecting overall drinking behavior in some studies, making it a unique option among pharmacotherapies for alcohol use disorder .

Efficacy in Specific Populations

Research indicates that this compound's effectiveness may vary based on demographic factors such as age and gender. For instance, younger patients often experience more pronounced benefits compared to older adults . Additionally, studies have suggested that it may be particularly effective when used in conjunction with behavioral therapies .

Case Studies and Clinical Trials

Several pivotal studies have documented the efficacy of this compound:

  • Cochrane Review (2010) : This review summarized findings from multiple trials demonstrating that this compound significantly reduces the risk of any drinking episodes among abstinent patients .
  • Double-Blind Placebo-Controlled Study : In this study, this compound was shown to lower glutamate levels in the brains of detoxified alcohol-dependent patients, further supporting its role in managing withdrawal symptoms and cravings .
  • Retrospective Cohort Study : A study involving patients aged 15-84 found that those treated with this compound had higher rates of sustained abstinence compared to those receiving other treatments like naltrexone .

Safety and Tolerability

This compound is generally well-tolerated with a favorable safety profile. Common side effects include gastrointestinal disturbances such as diarrhea and nausea; however, these are typically mild and transient . Importantly, this compound does not produce any psychoactive effects or dependency, making it a safer alternative for long-term use compared to other medications used for alcohol dependence.

Comparative Effectiveness

When comparing this compound with other pharmacotherapies such as naltrexone or disulfiram, studies suggest that while all three can be effective, their mechanisms differ significantly:

Medication Mechanism Effectiveness
This compoundModulates glutamate activityReduces risk of relapse
NaltrexoneOpioid receptor antagonistReduces cravings
DisulfiramCauses unpleasant reactions when alcohol is consumedDeterrent effect

作用機序

アカンプロセートは、脳内の神経伝達物質系の活動を調節することによって効果を発揮します。 アカンプロセートは、カルシウムチャネルに影響を与え、GABAとグルタミン酸経路に沿った伝達を変化させ、これによりアルコール摂取の正の強化が減少し、離脱に伴う渇望が軽減される可能性があります アカンプロセートは、慢性的なアルコール曝露によって乱された神経興奮と抑制のバランスを回復すると考えられています .

類似の化合物との比較

類似の化合物

    ナルトレキソン: アルコール離脱維持に使用される別の薬剤ですが、オピオイド受容体を遮断することによって作用します。

    ジスルフィラム: アルコール摂取によって不快な影響を引き起こすことによって、アルコール摂取を阻止するために使用されます。

独自性

アカンプロセートは、ナルトレキソンやジスルフィラムとは異なり、アルコール依存に関与する神経伝達物質系を特異的に標的とするため、作用機序が独特です さらに、アカンプロセートはアルコール忌避やジスルフィラム様反応を引き起こしません .

類似化合物との比較

Naltrexone

  • Mechanism : Naltrexone, an opioid receptor antagonist, reduces alcohol-induced dopamine release in the nucleus accumbens, thereby attenuating reward pathways .
  • Efficacy :
    • In meta-analyses, naltrexone outperforms acamprosate in reducing heavy drinking days (OR = 1.86 vs. 1.33) .
    • This compound is more effective in maintaining continuous abstinence (36.1% vs. 23.4% placebo) .
  • Pharmacogenetics :
    • DRD2 A1 allele carriers respond better to naltrexone, while A2 carriers benefit more from this compound .
  • Safety : Naltrexone is associated with more gastrointestinal side effects, while this compound has a lower discontinuation rate due to adverse events .

Disulfiram

  • Mechanism : Disulfiram inhibits aldehyde dehydrogenase, causing aversive reactions (e.g., nausea, tachycardia) upon alcohol consumption.
  • Efficacy :
    • Disulfiram shows superior long-term abstinence rates in naturalistic settings (e.g., 12-month abstinence: 50% vs. 30% for this compound) .
    • This compound is better tolerated, with fewer severe adverse events (7% vs. 14% for disulfiram) .

Topiramate

  • Mechanism : Enhances GABA activity and antagonizes AMPA/kainate glutamate receptors.
  • Efficacy :
    • Topiramate reduces alcohol craving and heavy drinking days comparably to this compound but with greater weight loss and cognitive side effects .
    • In preclinical studies, both drugs inhibit the Alcohol Deprivation Effect (ADE) at similar doses (this compound: 100–200 mg/kg; topiramate: 10 mg/kg) .

Memantine and MK-801

  • Mechanism: Non-competitive NMDA receptor antagonists.
  • Efficacy: Memantine and MK-801 show higher potency than this compound in reducing alcohol withdrawal seizures (ED50: 5 mg/kg vs. 100 mg/kg for this compound) .

Novel Compounds (JR220, CP-101,606)

  • Mechanism : Target polyamine-sensitive sites on NMDA receptors.
  • Efficacy :
    • JR220 is 100-fold more potent than this compound in preclinical models but lacks human safety data .
    • CP-101,606 (NR2B-selective antagonist) mimics this compound’s ADE inhibition but with a narrower therapeutic window .

Genetic Predictors of Response

  • GRIN2B Variants : Polymorphisms in NMDA receptor subunits correlate with this compound’s anti-craving effects .
  • IL17RB : Genetic variants in IL17RB (involved in inflammation) are linked to differential abstinence rates .
  • GABRA6 : The C allele of GABRA6 enhances this compound’s efficacy in reducing cue-induced craving .

生物活性

Acamprosate, a compound used primarily in the treatment of alcohol dependence, has garnered attention for its unique biological activity and mechanisms of action. This article delves into the pharmacological properties, efficacy in clinical settings, and underlying biological mechanisms of this compound, supported by data tables and case studies.

Overview of this compound

This compound (chemical name: calcium acetyl homotaurinate) is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to modulate glutamatergic neurotransmission disrupted by chronic alcohol consumption. Unlike other treatments for alcohol dependence, such as disulfiram or naltrexone, this compound does not exert direct effects on dopaminergic pathways but rather focuses on restoring balance in excitatory neurotransmission.

The primary mechanisms through which this compound exerts its effects include:

  • NMDA Receptor Modulation : this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in glutamate signaling. Studies suggest that this compound acts as a partial co-agonist at these receptors, enhancing their function at low concentrations and inhibiting it at high concentrations .
  • Calcium Channel Blockade : It has been shown to inhibit voltage-dependent calcium channels, which may contribute to its neuroprotective effects against excitotoxicity induced by excessive glutamate .
  • Neurotransmitter Regulation : Research indicates that this compound may help normalize the dysregulation of neurotransmitters that occurs with alcohol dependence, particularly by modulating glutamate levels in the brain .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in maintaining abstinence from alcohol. Below is a summary of key studies:

StudyDesignSample SizeThis compound DosePrimary OutcomeResults
Lhuintre et al. (2013)RCT, double-blind70666 mg/dayContinuous abstinence20% did not relapse
Ladewig et al. (2003)RCT, double-blind611998 mg/dayAbstinence duration84.8% vs. 92.2% abstinent
Japanese Study (2015)RCT, double-blind3271998 mg/dayComplete abstinence after 24 weeks47.2% vs. 36.0% for placebo (P = .039)

These studies collectively indicate that patients treated with this compound have significantly higher rates of abstinence compared to those receiving placebo .

Case Studies

A notable case study involved a cohort of 75 male patients diagnosed with alcohol dependence according to ICD-10 criteria. After a detoxification phase, participants were randomized to receive either this compound or placebo for 12 weeks. The results showed that those receiving this compound had significantly longer continuous abstinence periods compared to the placebo group (p = .017) .

Another study conducted in Japan confirmed these findings, showing that this compound was superior in maintaining complete abstinence over a 24-week period compared to placebo .

Side Effects and Tolerability

This compound is generally well-tolerated, with few side effects reported across various studies. Commonly noted side effects include gastrointestinal disturbances and headaches; however, these tend to be mild and transient . The absence of significant liver metabolism makes this compound a safer option for patients with liver impairment due to alcohol use.

Q & A

Basic Research Questions

Q. What is the foundational evidence supporting acamprosate’s efficacy in maintaining abstinence in alcohol-dependent individuals?

  • Methodological Answer : A meta-analysis of 17 randomized controlled trials (RCTs) involving 4,087 participants demonstrated that this compound significantly increased continuous abstinence rates at 6 months (36.1% vs. 23.4% placebo; Relative Benefit [RB] = 1.47, p < 0.001). Trials were selected via systematic searches of 10 databases, manual journal reviews, and cross-referencing. Study quality was assessed using blinded independent reviewers, and missing data were addressed via conservative imputation methods (e.g., treating dropouts as relapsed). Outcomes were standardized using intent-to-treat (ITT) analysis to minimize attrition bias .

Q. What are the primary outcome measures used in this compound clinical trials, and how are they validated?

  • Methodological Answer : Key endpoints include continuous abstinence duration , percentage of abstinent days , and rate of no heavy drinking . These are measured via self-report verified by biomarkers (e.g., breathalyzer, blood ethanol levels) and validated scales like the Timeline Followback (TLFB). Trials such as those in the IPD meta-analysis recalculated outcomes uniformly across studies using raw individual patient data (IPD) to ensure consistency, reducing variability introduced by differing analytic approaches .

Q. How does this compound compare to naltrexone in head-to-head trials for alcohol use disorder (AUD)?

  • Methodological Answer : A meta-analysis of 122 RCTs found no significant difference between this compound and oral naltrexone in preventing return to heavy drinking (RD = 0.01, 95% CI: -0.05 to 0.06). However, this compound showed a higher number needed to treat (NNT = 12) for abstinence compared to naltrexone (NNT = 20). Trials were evaluated using random-effects models to account for heterogeneity in study design and patient populations .

Advanced Research Questions

Q. How do sex-specific differences influence this compound’s efficacy and tolerability?

  • Methodological Answer : An IPD meta-analysis of 22 RCTs (1,317 women, 4,794 men) found comparable efficacy in women and men for abstinence rates (10.4% incremental gain in abstinent days) and safety. Despite women having higher baseline comorbidities (e.g., anxiety, liver impairment), treatment completion and compliance rates were similar. Outcomes were adjusted for baseline covariates (e.g., psychiatric history) using multivariate regression to isolate drug effects .

Q. What molecular mechanisms explain this compound’s effects in preclinical models of alcohol dependence?

  • Methodological Answer : In ENT1-knockout mice (a model of elevated glutamate and ethanol preference), this compound reduced ethanol consumption by normalizing glutamate/glutamine ratios and increasing taurine in the nucleus accumbens (NAc). Mechanistic studies used microdialysis and LC-MS to quantify neurotransmitter levels, coupled with behavioral assays (e.g., two-bottle choice). These findings suggest this compound modulates glutamatergic hyperactivity and neuroprotective pathways .

Q. How can researchers address heterogeneity in this compound trial data during meta-analysis?

  • Methodological Answer : Heterogeneity arises from variability in trial duration, patient populations, and outcome definitions. Advanced methods include:

  • IPD meta-analysis : Recalculating endpoints from raw data to standardize definitions (e.g., defining “heavy drinking” as >4 drinks/day).
  • Subgroup analysis : Stratifying by covariates like baseline drinking severity or psychiatric comorbidities.
  • Sensitivity analysis : Testing robustness by excluding studies with high attrition rates or non-ITT designs .

Q. What is the role of glutamatergic modulation in this compound’s mechanism of action?

  • Methodological Answer : this compound antagonizes NMDA receptor hyperactivity and stabilizes glutamate/GABA balance post-withdrawal. Preclinical studies using electrophysiology and calcium imaging show it inhibits ethanol-induced Ca²⁺ influx in mesencephalic neurons. Clinical PET imaging trials correlate reduced craving with normalized glutamate levels in the anterior cingulate cortex, supporting glutamatergic targets as biomarkers for treatment response .

Q. How should RCTs be designed to evaluate this compound in populations with comorbid psychiatric disorders?

  • Methodological Answer : Use PICOT frameworks to define:

  • Population : Alcohol-dependent patients with major depressive disorder (MDD).
  • Intervention : this compound (1,998 mg/day) + SSRI vs. placebo + SSRI.
  • Comparison : Double-blind, active-controlled design.
  • Outcome : Heavy drinking days (HDD) and Hamilton Depression Rating Scale (HDRS) scores.
  • Time : 6-month follow-up.
    Power calculations should account for higher attrition rates in comorbid populations, and outcomes should be analyzed using mixed-effects models .

Q. Tables

Table 1: Key Efficacy Outcomes from this compound Meta-Analyses

Outcome MeasureThis compound (%)Placebo (%)Relative Benefit (95% CI)Source
Continuous abstinence (6 mo)36.123.41.47 (1.29–1.69)Mann et al.
No heavy drinking days (12 mo)52.841.81.95 (1.60–2.38)Mason et al.
Treatment completion rate68.362.36.01% (2.90–8.82)Mason et al.

Table 2: Mechanistic Insights from Preclinical Studies

ModelKey FindingMethod UsedSource
ENT1–/– mice↓ Ethanol intake, ↑ taurine in NAcLC-MS, two-bottle choice assay
Rat cortical neuronsInhibits NMDA-induced Ca²⁺ influxCalcium imaging, patch-clamp

特性

IUPAC Name

3-acetamidopropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCGFAGUEYAMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77337-70-3 (mono-hydrochloride salt), 77337-71-4 (mono-potassium salt), 77337-72-5 (mono-lithium salt), 77337-73-6 (calcium[2:1] salt), 77337-74-7 (magnesium[2:1] salt)
Record name Acamprosate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044259
Record name Acamprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>5mg/mL, 1.88e+01 g/L
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

77337-76-9
Record name Acamprosate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77337-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acamprosate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acamprosate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(acetylamino)propanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACAMPROSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K14YGM3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACAMPROSATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7358
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acamprosate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014797
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>300
Record name Acamprosate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。